3-methyltetrahydro-2H-pyran-4-amine

Description

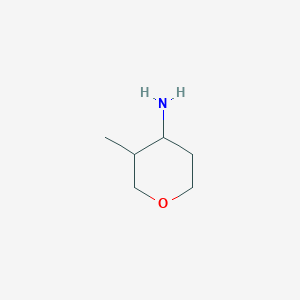

3-Methyltetrahydro-2H-pyran-4-amine is a six-membered oxygen-containing heterocyclic compound with a methyl substituent at the 3-position and an amine group at the 4-position. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications. The compound is often utilized in reductive amination reactions to synthesize complex amines, as evidenced by its role in patent literature for generating bioactive molecules .

Structure

3D Structure

Properties

IUPAC Name |

3-methyloxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVKNHIDEGYGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289715 | |

| Record name | Tetrahydro-3-methyl-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-30-8 | |

| Record name | Tetrahydro-3-methyl-2H-pyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-3-methyl-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

3-Methyltetrahydro-2H-pyran-4-amine is utilized in several scientific fields:

Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methyltetrahydro-2H-pyran-4-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 3-methyltetrahydro-2H-pyran-4-amine, highlighting differences in substituents, molecular weights, and applications:

Key Differences and Research Findings

Steric and Electronic Effects

- Methyl vs. Fluorine Substitution: The 3-methyl group in the parent compound provides steric bulk without significant electronic perturbation.

- Positional Isomerism : Moving the methyl group from the 3- to 4-position (e.g., 4-methyltetrahydro-2H-pyran-4-amine) alters ring puckering and amine basicity due to proximity effects .

Data from Patent Literature

- Example 12 () : this compound reacts with tert-butyl carbamate intermediates to yield N-substituted derivatives with molecular weights ~467 Da, confirmed via LC-MS .

- Example 8 () : Coupling with trifluoromethylphenyl piperazines generates compounds with calculated masses of 512 Da, validated experimentally .

Biological Activity

3-Methyltetrahydro-2H-pyran-4-amine, also known as (3S,4S)-3-methyltetrahydro-2H-pyran-4-amine, is a chiral amine compound characterized by its tetrahydropyran ring structure. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is , and it possesses a unique stereochemistry that influences its reactivity and interactions with biological targets. The presence of the amine group allows for the formation of hydrogen bonds, which are crucial in enzyme-substrate interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound acts as a chiral ligand, enhancing the selectivity of catalytic processes and influencing stereochemistry in reactions. Its mechanism involves:

- Hydrogen Bonding: The amine group can form hydrogen bonds with various biological molecules, affecting their function.

- Enzyme Modulation: It may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways.

1. Research Applications

This compound is utilized in several research contexts:

- Chiral Ligand in Asymmetric Synthesis: Its chiral nature makes it valuable for synthesizing complex organic molecules with specific stereochemistry.

- Enzyme Studies: The compound is employed to study enzyme-substrate interactions, providing insights into enzyme mechanisms and kinetics.

2. Medicinal Chemistry

Recent studies have explored the potential therapeutic applications of this compound. For instance:

| Disease Target | Mechanism | Reference |

|---|---|---|

| Cancer | Inhibition of tumor growth through modulation of signaling pathways | |

| Infectious Diseases | Potential activity against protozoan parasites |

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various tetrahydropyran derivatives, this compound was found to exhibit significant cytotoxic effects against several cancer cell lines. The compound's mechanism was linked to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of this compound against Leishmania species. The findings indicated that the compound could inhibit the growth of these protozoan parasites, suggesting its potential as a therapeutic agent for treating leishmaniasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.